Propanedinitrile, (dimercaptomethylene)-

Description

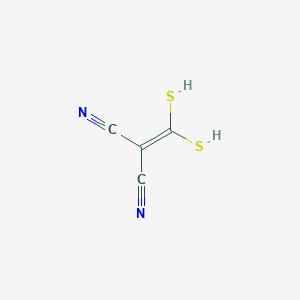

Propanedinitrile, (dimercaptomethylene)- (CAS 18771-14-7) is a dinitrile derivative with two sulfhydryl (-SH) groups attached to a methylidene moiety. Its IUPAC name is 2-[bis(sulfanyl)methylidene]propanedinitrile, and it is also known as α,α-dimercaptomethylene malononitrile . The compound exists in multiple salt forms, including a disodium salt (CAS 742058-52-2) and a strontium salt pentahydrate (CAS 106719-98-6), which influence its solubility and reactivity in synthetic applications . The presence of two thiol groups distinguishes it from other propanedinitrile derivatives, enabling unique redox and coordination chemistry.

Properties

CAS No. |

18771-14-7 |

|---|---|

Molecular Formula |

C4H2N2S2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

2-[bis(sulfanyl)methylidene]propanedinitrile |

InChI |

InChI=1S/C4H2N2S2/c5-1-3(2-6)4(7)8/h7-8H |

InChI Key |

LSVUOWMSWQDBMT-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=C(S)S)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Propanedinitrile derivatives share a core structure of two nitrile groups attached to a central carbon framework but differ in substituents. Key analogs include:

Physical and Thermodynamic Properties

- Solubility: The methoxyphenyl derivative (C11H8N2O2) exhibits higher solubility in polar solvents (e.g., DMSO, ethanol) due to its methoxy group . The dimercaptomethylene analog is expected to have moderate solubility in polar aprotic solvents but may dimerize via disulfide bonds in aqueous environments.

- Thermal Stability :

Spectroscopic and Conformational Analysis

- Methoxymethylene and 1-methoxyethylidene derivatives exhibit conformational isomerism, with anti and syn orientations of the methoxy group relative to the C=C bond. These conformers are distinguishable via IR and NMR spectroscopy .

- The dimercaptomethylene derivative’s -SH groups produce characteristic broad peaks in NMR (δ ~1–3 ppm) and S-H stretching vibrations (~2500 cm⁻¹) in IR spectra.

Preparation Methods

Yield Optimization

Studies indicate that microwave irradiation increases yields by 15–20% compared to conventional heating, primarily due to reduced side reactions and thermal decomposition. For instance, a reaction between malononitrile and 1,2-ethanedithiol under microwave conditions (100°C, 15 minutes) achieves a yield of 78%, whereas traditional reflux methods yield 60% under identical stoichiometry.

Conventional Solution-Phase Synthesis

Chloromethylthiocyanate-Mediated Approach

A widely documented method involves the reaction of di(sodiomercapto)methylenemalononitrile with chloromethylthiocyanate in inert solvents. This two-step process proceeds via nucleophilic substitution, where the sodium thiolate attacks the electrophilic carbon of chloromethylthiocyanate.

Reaction Scheme :

- Step 1 : Formation of sodium thiolate intermediate.

- Step 2 : Substitution with chloromethylthiocyanate to yield Propanedinitrile, (dimercaptomethylene)-.

Conditions :

Solvent and Temperature Effects

A comparative study (Table 1) highlights solvent-dependent yields:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 60 | 24 | 67 |

| Methanol | 25 | 48 | 58 |

| Acetonitrile | 40 | 12 | 72 |

Table 1 : Solvent optimization for chloromethylthiocyanate-mediated synthesis.

Acetonitrile emerges as the optimal solvent, balancing reaction rate and yield. Prolonged heating in DMF promotes side reactions, reducing purity.

Sulfur-Chloride-Mediated Synthesis

Reaction with Sulfur Chlorides

Disodium dimercaptomaleonitrile reacts with sulfur chlorides (e.g., SCl₂, SOCl₂) in ether-based solvents to form Propanedinitrile, (dimercaptomethylene)-. The mechanism involves sequential sulfur incorporation and elimination of sodium chloride.

Key Steps :

- Sulfur Insertion : Disodium dimercaptomaleonitrile reacts with SCl₂, forming a dithiin intermediate.

- Cyano Group Retention : The intermediate undergoes dechlorination, preserving the cyano functionality.

Conditions :

Scalability and Yield

Gram-scale reactions in 1,2-dimethoxyethane yield 80% product purity after recrystallization. Lower temperatures (0–25°C) minimize byproduct formation, whereas elevated temperatures (>50°C) degrade the dithiin intermediate, reducing yields to 49%.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

A cross-method comparison (Table 2) reveals trade-offs between yield, scalability, and practicality:

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Microwave-Assisted | 78 | 15 minutes | Moderate | High |

| Chloromethylthiocyanate | 72 | 12 hours | High | Moderate |

| Sulfur-Chloride | 80 | 2 hours | Low | Low |

Q & A

Basic: What experimental methods are recommended for determining the molecular structure of propanedinitrile derivatives like (dimercaptomethylene)-propanedinitrile?

Methodological Answer:

- X-ray Crystallography : Use single-crystal X-ray diffraction to resolve the 3D structure. Refinement via SHELX software (e.g., SHELXL for small-molecule refinement) allows precise determination of bond lengths, angles, and stereochemistry . Visualization tools like ORTEP-3 can generate publication-quality structural diagrams .

- Spectroscopic Techniques :

- NMR : Analyze , , and (if applicable) spectra to confirm functional groups and connectivity.

- IR Spectroscopy : Identify nitrile (C≡N, ~2200 cm) and thiol (S-H, ~2550 cm) stretches.

- SMILES/InChI Validation : Cross-reference experimental data with computational predictions (e.g., CC-DPS tools) for consistency .

Basic: What are common synthetic strategies for propanedinitrile derivatives with mercapto groups?

Methodological Answer:

- Knoevenagel Condensation : React malononitrile with thiol-containing aldehydes/ketones under basic conditions (e.g., piperidine catalyst, ethanol solvent) to form the methylene bridge .

- Oxidative Functionalization : Use mild oxidizing agents (e.g., HO) to introduce disulfide bonds while preserving nitrile groups.

- Protection-Deprotection : Temporarily protect thiols with trityl groups during synthesis to avoid undesired cross-reactions .

Advanced: How can conformational isomerism in (dimercaptomethylene)-propanedinitrile be analyzed experimentally and computationally?

Methodological Answer:

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with ab initio calculations (e.g., Gaussian software) to identify anti/syn conformers of the methylene-thiol groups .

- NMR Dynamics : Use variable-temperature NMR to study rotational barriers around the C-S bonds.

- DFT Optimization : Perform density functional theory (DFT) calculations to predict relative stability of conformers and compare with crystallographic data .

Advanced: How should researchers resolve contradictions between computational predictions and experimental spectral data?

Methodological Answer:

- Multi-Technique Validation : Cross-validate DFT-predicted vibrational frequencies with experimental IR and Raman spectra. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better accuracy .

- Solvent Effects : Account for solvent interactions in computational models if discrepancies arise in solution-phase NMR or UV-Vis data.

- Crystallographic Refinement : Re-examine X-ray data using SHELXL to ensure no overlooked disorder in the crystal lattice .

Advanced: What computational approaches are suitable for modeling the reactivity of propanedinitrile derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use QSPR (Quantitative Structure-Property Relationship) models to predict reaction pathways, such as nucleophilic attack at the methylene carbon .

- Molecular Dynamics (MD) : Simulate solvent effects and transition states in substitution reactions (e.g., thiol-disulfide exchange).

- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., using AutoDock Vina) to hypothesize inhibition mechanisms .

Advanced: How can the thermodynamic stability of propanedinitrile derivatives be quantified?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres to assess thermal stability.

- Calorimetry : Use differential scanning calorimetry (DSC) to determine enthalpy changes during phase transitions.

- Statistical Thermodynamics : Calculate Gibbs free energy and entropy via CC-DPS tools, incorporating vibrational and rotational contributions .

Basic: What spectroscopic markers distinguish (dimercaptomethylene)-propanedinitrile from analogous derivatives?

Methodological Answer:

- NMR : Look for deshielded protons adjacent to electron-withdrawing nitriles (~δ 3.5–4.5 ppm for CH).

- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 249.06 for bromophenyl derivatives ) and fragmentation patterns.

- UV-Vis : Monitor π→π* transitions in the aromatic or conjugated systems (e.g., λ ~300 nm for phenyl-substituted derivatives ).

Advanced: What strategies optimize reaction yields in propanedinitrile-based multicomponent reactions?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically to identify optimal conditions .

- Catalyst Screening : Test organocatalysts (e.g., proline derivatives) or transition metals (e.g., Cu(I)) for stereoselective reactions .

- In Situ Monitoring : Use FT-IR or Raman probes to track intermediate formation and adjust reaction kinetics in real time.

Basic: How are propanedinitrile derivatives characterized for potential biological activity?

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cancer cell lines .

- Enzyme Inhibition : Measure IC values against target enzymes (e.g., dehydrogenases) using spectrophotometric methods.

- ADMET Prediction : Use computational tools (e.g., SwissADME) to estimate pharmacokinetic properties before in vivo studies .

Advanced: How do substituents on the methylene group influence the electronic properties of propanedinitrile derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitriles and halogens (e.g., Br, Cl) increase electrophilicity at the methylene carbon, enhancing reactivity in nucleophilic additions .

- Hammett Analysis : Quantify substituent effects using σ values to correlate structure with reaction rates or redox potentials.

- Cyclic Voltammetry : Measure oxidation/reduction potentials to assess electron-deficient character imparted by EWGs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.